7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione
Description
Properties
IUPAC Name |
8-methoxy-3-(7-methoxy-2-oxochromen-4-yl)chromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14O6/c1-23-12-6-7-13-14(10-18(21)25-17(13)9-12)15-8-11-4-3-5-16(24-2)19(11)26-20(15)22/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCFGPFBSJZYJML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multi-step organic reactions. One common approach is the condensation of appropriate methoxy-substituted benzaldehydes with chromene derivatives under acidic or basic conditions. The reaction conditions often require careful control of temperature and pH to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and catalytic processes can be employed to scale up the production. The use of advanced purification methods, including chromatography and crystallization, ensures the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the dione functionality to diol groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions include various substituted bichromenes, quinones, and diols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Structure and Composition
- Molecular Formula : C20H14O6
- CAS Number : 855774-17-3
- Melting Point : Approximately 168 - 172 °C
The compound's structure includes a dione functionality and methoxy substituents, which significantly influence its reactivity and interactions with biological targets.
Medicinal Chemistry
Research indicates that 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione has potential as a therapeutic agent due to its cytotoxic effects against specific cancer cell lines. Notably:
- Target Cells : K562 cells (a chronic myeloid leukemia cell line).
- Mechanism of Action : Similar compounds have shown the ability to induce cell cycle arrest and interact with cancer cells effectively.
Biological Activities
The compound is under investigation for various biological activities:
- Antioxidant Properties : It may protect cells from oxidative stress.
- Anti-inflammatory Effects : Research is ongoing to explore its potential in reducing inflammation.
Materials Science
In the field of materials science, this compound is being studied for its applications in:
- Organic Semiconductors : Its unique electronic properties make it suitable for use in organic electronic devices.
- Photovoltaic Devices : The compound's structure may contribute to enhanced light absorption and energy conversion efficiencies.
Case Study 1: Cytotoxicity Against K562 Cells
A study demonstrated that this compound exhibited significant cytotoxicity against K562 cells. The mechanism involved the induction of apoptosis through the activation of specific signaling pathways associated with cancer cell growth inhibition.
Case Study 2: Antioxidant Activity
In vitro assays have shown that this compound possesses substantial antioxidant activity. Studies measured the ability to scavenge free radicals and protect cellular components from oxidative damage.
Mechanism of Action
The mechanism of action of 7’,8-dimethoxy-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activities, inhibit oxidative stress, and interact with cellular receptors. These interactions lead to various biological effects, including anti-inflammatory and anticancer activities. The exact molecular targets and pathways are still under investigation, with ongoing research aiming to elucidate the detailed mechanisms.
Comparison with Similar Compounds
Key Observations :
- Bulky substituents like naphthalene (ZINC12880820) may increase steric hindrance, affecting binding to biological targets .
Physical Properties
Melting points and solubility vary significantly with substituents:
Analysis : Methoxy groups generally lower melting points compared to hydroxylated analogs (e.g., Compound 3’s >270°C vs. 117°C for a dimethoxy analog in ) due to reduced hydrogen bonding .
Biological Activity
7',8-Dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione is a member of the bichromene class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features methoxy groups at the 7' and 8' positions and a dione functionality at the 2,2' positions. This unique structure contributes to its reactivity and biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H16O4 |
| Molecular Weight | 320.33 g/mol |
| CAS Number | 855774-17-3 |
| Melting Point | 168 - 172 °C |
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines, particularly K562 cells associated with chronic myeloid leukemia (CML) .
Targeting Cancer Cells
The compound appears to induce cell cycle arrest in cancer cells through several biochemical pathways:
- Cell Cycle Regulation : Similar compounds have been shown to interfere with cyclin-dependent kinases (CDKs), leading to cell cycle arrest.
- Cytokine Production : It may modulate cytokine levels, influencing tumor microenvironments and immune responses.
Biological Activity Studies
Several studies have evaluated the biological activities of this compound:
- Anticancer Activity : In vitro studies demonstrated significant cytotoxicity against K562 cells with IC50 values indicating potent activity .
- Antioxidant Properties : The compound has been investigated for its potential antioxidant capabilities, which may contribute to its anticancer effects by reducing oxidative stress .
- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Biological Activity | Notes |
|---|---|---|
| 7,8-Dimethoxy-4-methyl-2H-chromen-2-one | Anticancer | Less potent than bichromenes |
| 6,7-Dihydroxy-5,8-dimethoxy-2H-chromen-2-one | Antioxidant and anticancer | Similar mechanism of action |
| 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one | Limited studies available | Potential neuroprotective effects |
Case Studies and Research Findings
Recent research has highlighted various aspects of the biological activity of this compound:
- Study on K562 Cells : A study demonstrated that treatment with this compound resulted in significant apoptosis in K562 cells. Flow cytometry analysis indicated increased sub-G1 populations after treatment .
- Antioxidant Evaluation : Another study assessed the antioxidant activity using DPPH radical scavenging assays. The compound exhibited a notable ability to scavenge free radicals compared to standard antioxidants .
Q & A
Q. What are the key steps and optimization strategies for synthesizing 7',8-dimethoxy-2H,2'H-[3,4'-bichromene]-2,2'-dione?
The synthesis typically involves multi-step reactions, including condensation of chromene precursors, methoxylation, and cyclization. Critical parameters include solvent choice (e.g., DMF or THF for polar intermediates), temperature control (60–100°C for cyclization), and catalyst selection (e.g., Lewis acids for regioselective methoxylation). Post-synthesis purification via column chromatography with gradients of ethyl acetate/hexane is often required to isolate the pure compound .
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying methoxy and chromene ring protons. High-resolution mass spectrometry (HRMS) confirms molecular weight and fragmentation patterns. Additional validation includes IR spectroscopy to identify carbonyl (C=O) stretches (~1700 cm⁻¹) and X-ray crystallography for absolute stereochemical confirmation if crystals are obtainable .
Q. How do the methoxy and chromene functional groups influence the compound’s reactivity?
Methoxy groups act as electron-donating substituents, stabilizing intermediates during electrophilic substitution. The chromene core’s conjugated π-system facilitates redox activity, enabling reactions like oxidation to quinones or reduction to dihydro derivatives. Steric hindrance from the dimethoxy groups may limit access to specific reactive sites .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported reaction yields or selectivity?
Use factorial design (e.g., Box-Behnken or central composite design) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. This approach identifies interactions between variables and optimizes conditions. For example, a 3² factorial design could reveal whether higher temperatures (>80°C) offset low yields caused by solvent polarity mismatches .
Q. How can computational methods predict reaction pathways for derivatives of this compound?
Density functional theory (DFT) calculates transition-state energies to model reaction feasibility. Molecular docking simulations predict binding affinities for biological targets (e.g., enzymes). Tools like Gaussian or ORCA software paired with cheminformatics libraries (e.g., RDKit) enable virtual screening of derivatives for desired properties .
Q. What strategies address low stability of this compound under acidic or oxidative conditions?
Stabilization methods include:
Q. How can researchers validate conflicting bioactivity data across cell lines or assay types?
Triangulate results using orthogonal assays:
- In vitro : Compare enzyme inhibition (e.g., kinase assays) with cell viability (MTT assays).
- In silico : Validate target binding via molecular dynamics simulations.
- Controls : Include structurally similar analogs to isolate structure-activity relationships (SARs). Contradictions may arise from off-target effects or cell-specific metabolic pathways .
Q. What purification challenges arise during scale-up, and how are they mitigated?
Common issues include low solubility in non-polar solvents and co-elution of byproducts. Solutions:
- Countercurrent chromatography : Separates closely related isomers.
- Crystallization optimization : Screen solvent mixtures (e.g., ethanol/water) to improve crystal yield.
- HPLC-PDA : Uses photodiode array detection to track chromene-specific UV absorbance (~280 nm) .
Methodological Considerations
Q. How are isotopic labeling or tracer studies applied to elucidate metabolic pathways?
Incorporate ¹³C or ²H isotopes at methoxy or carbonyl positions. Track metabolites via LC-MS/MS in hepatocyte models. For example, ¹³C labeling can clarify whether demethylation occurs via cytochrome P450 enzymes or non-enzymatic hydrolysis .
Q. What statistical approaches are used to analyze dose-response relationships in toxicity studies?
Fit data to sigmoidal models (e.g., Hill equation) to calculate IC₅₀ values. Use ANOVA with post-hoc Tukey tests to compare treatment groups. Non-linear regression in software like GraphPad Prism accounts for heteroscedasticity in biological replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
